2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride
Overview
Description
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine ring fused to an ethanamine moiety, and it is commonly used in various scientific research applications .
Preparation Methods
The synthesis of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and an amine under acidic conditions to form the imidazo[1,2-a]pyrimidine core . The ethanamine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with target proteins, leading to the modulation of their activity . These interactions are crucial for the compound’s biological effects, such as inhibiting enzymes or disrupting protein-protein interactions .
Comparison with Similar Compounds
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrochloride: This compound has a similar structure but differs in its salt form, which can affect its solubility and stability.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a] scaffold but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;/h1,4-6H,2-3,9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIMVRKZTDRUIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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